molecular formula C10H14O2Si B094178 Dimethylphenylsilylacetic acid CAS No. 17887-62-6

Dimethylphenylsilylacetic acid

Cat. No. B094178
CAS RN: 17887-62-6
M. Wt: 194.3 g/mol
InChI Key: AZXBEYAODSEDFH-UHFFFAOYSA-N
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Description

Dimethylphenylsilylacetic acid is a chemical compound with the molecular formula C10H14O2Si . It has a molecular weight of 194.30200 .


Molecular Structure Analysis

The molecular structure of Dimethylphenylsilylacetic acid consists of 10 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Dimethylphenylsilylacetic acid has a density of 1.04g/cm3 . Its boiling point is 298.4ºC at 760 mmHg . The melting point is not available . The flash point is 134.2ºC .

Scientific Research Applications

  • Hydroxyl Group Protection

    It's used in protecting hydroxyl groups as tert-butyldimethylsilyl derivatives. These ethers are stable in water or alcohol bases and to hydrogenolysis and mild chemical reduction, proving useful in a variety of hydroxyl-protecting applications including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

  • Catalysis

    Dimethylphenylsilylacetic acid acts as a catalyst in various chemical reactions. For instance, it's used in the hydrosilylation of aldehydes and ketones, catalyzed by perrhenic acid, to produce silylated ethers. It also aids in the dehydrogenative silylation of alcohols (Reis & Royo, 2007).

  • Cleavage of Vinyl Carbon-Silicon Bond

    It's involved in the removal of the dimethylphenylsilyl group from a vinyl carbon, facilitated by tetrabutylammonium fluoride. The presence of the phenyl group on the silicon atom plays a critical role in this process (Oda et al., 1985).

  • Chelating Ligands

    Dimethylphenylsilylacetic acid derivatives, such as phosphinylmethylphosphinates, have been prepared and used as chelating ligands for metals like zinc and chromium, forming stable metal chelates (King, Block & Popoff, 1965).

  • Silyl Conjugate Additions

    It plays a role in silyl conjugate additions to α,β-unsaturated conjugated compounds, particularly in mild methods for installing the dimethylphenylsilyl group on the β-carbon of electron-deficient olefins (Calderone & Santos, 2012).

  • Enantioselective Conjugate Additions

    It's also employed in enantioselective conjugate additions to cyclic and acyclic α,β-unsaturated carbonyls. These transformations are catalyzed by chiral N-heterocyclic carbenes and proceed efficiently in an aqueous solution (O’Brien & Hoveyda, 2011).

  • Material Science Applications

    It's used in the synthesis of silole-containing poly(silylenevinylene)s, which demonstrate potential in applications like explosive detection due to their aggregation-enhanced emission characteristics (Zhao et al., 2012).

  • Intermolecular Hydrogen Bonding

    Dimethylphenylsilylacetic acid analogs, such as 2,2-dimethylbutynoic acid with a pyridone terminus, are studied for their ability to form intermolecularly hydrogen-bonded dimers, which is crucial in molecular recognition and crystal engineering (Wash et al., 1997).

  • Synthesis of Formyl Compounds and Formic Acid

    It's used in the catalytic synthesis of silyl formates from CO2 and for the synthesis of formamides, formic acid, and secondary alcohols (Itagaki, Yamaguchi & Mizuno, 2013).

  • Synthesis of Organosilicon Compounds

    It is a component in the synthesis of organosilicon compounds containing the dimethylphosphinic acid group (Andrianov & Kuznetsova, 1961).

properties

IUPAC Name

2-[dimethyl(phenyl)silyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,8-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXBEYAODSEDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901596
Record name NoName_728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphenylsilylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Weiguny, HJ Schäfer - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… Dimethylphenylsilylacetic acid (4) was obtained by two successive Grignard reactions starting from (bromomethy1)chlorodimethylsilane (2) in an overall yield of 39% [eq. (I)]. First silane …
A Habibi-Yangjeh, M Danandeh-Jenagharad - 2007 - nopr.niscpr.res.in
Linear and non-linear quantitative structure-activity relationships have been successfully developed for the modelling and prediction of acidity constant (pKa) of 87 substituted acetic …
Number of citations: 18 nopr.niscpr.res.in

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